2-Mercapto-3-methylbenzonitrile
Overview
Description
2-Mercapto-3-methylbenzonitrile is a chemical compound with the molecular formula C8H7NS and a molecular weight of 149.21 . It is also known by its CAS number 939970-68-0 .
Synthesis Analysis
The synthesis of this compound involves reaction conditions with aluminium trichloride in benzene at 20 degrees Celsius for 48 hours . The yield of this reaction is approximately 74% .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a nitrile group and a mercapto group . The presence of these functional groups contributes to its chemical properties and reactivity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that compounds with similar structures, such as 2-mercapto substituted benzothiazoles, have been studied extensively . These compounds are known for their reactivity and are used as building blocks in organic synthesis .Physical and Chemical Properties Analysis
This compound has a melting point of 50-51 degrees Celsius and a predicted boiling point of 286.6±28.0 degrees Celsius . Its density is predicted to be 1.14±0.1 g/cm3 . The pKa value is predicted to be 5.53±0.50 .Scientific Research Applications
Metabolic Studies
The metabolism of related compounds to 2-Mercapto-3-methylbenzonitrile has been studied in rabbits and rats. For example, 2,6-dichlorobenzonitrile, when administered orally, showed increased urinary excretion of glucuronides, ethereal sulphates, and indications of mercapturic acid formation (Wit & van Genderen, 1966).
Thermochemical Analysis
Benchmark thermochemistry studies have been conducted on methylbenzonitriles, which are structurally similar to this compound. Such studies involve combustion calorimetry and the transpiration method to determine gas-phase enthalpies of formation, revealing insights into the interaction between cyano and methyl groups (Zaitseva et al., 2015).
Synthesis and Biological Activity
The synthesis and microbiological activity of compounds structurally related to this compound have been explored. For instance, 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives have been synthesized, with some exhibiting significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).
Antimicrobial Properties
Research on thiophene and 1,3,4-thiadiazole derivatives, which are chemically akin to this compound, has shown that these compounds have potential antimicrobial and antifungal properties (Shaaban et al., 2009).
Polymer Science Applications
In the field of polymer science, 2-Mercapto thioxanthone has been used as a chain transfer agent in free-radical polymerization, which illustrates the potential of mercapto compounds in polymer chemistry (Karasu et al., 2007).
Spectroscopy and Surface Chemistry
The vibrational Stark effect of 4-mercaptobenzonitrile, a compound related to this compound, has been used to investigate electrostatics at electrode/SAM/solution interfaces, providing insights into surface chemistry and molecular interactions (Schkolnik et al., 2012).
Synthesis of Complex Compounds
The synthesis of complex organic compounds like 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones from 2-mercapto derivatives showcases the versatility of mercapto compounds in organic synthesis (Gomha, 2009).
Safety and Hazards
Future Directions
While specific future directions for 2-Mercapto-3-methylbenzonitrile are not mentioned in the search results, it’s worth noting that compounds with similar structures, such as benzothiazoles, are being studied for their potential in drug design . This suggests that this compound could also have potential applications in this area .
Properties
IUPAC Name |
3-methyl-2-sulfanylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPHWIOWOVYWKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305094 | |
Record name | 2-Mercapto-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939970-68-0 | |
Record name | 2-Mercapto-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939970-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercapto-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-mercapto-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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